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molecular formula C11H11NO3 B8421689 2-(6-Hydroxymethyl-benzofuran-3-yl)-acetamide

2-(6-Hydroxymethyl-benzofuran-3-yl)-acetamide

Cat. No. B8421689
M. Wt: 205.21 g/mol
InChI Key: AUASYNXKMJSLIC-UHFFFAOYSA-N
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Patent
US08207216B2

Procedure details

(6-Acetoxymethyl-benzofuran-3-yl)-acetic acid ethyl ester (0.80 g, 2.90 mmol) was added to liquid ammonia at −78° C., the reaction flask was sealed and heated at 60° C. for 6 days. The reaction mixture was cooled, the excess of ammonia was allowed to evaporate and the residue was washed with in hexane and precipitated to give the 2-(6-hydroxymethyl-benzofuran-3-yl)-acetamide as an off white solid (0.54 g, 90%). 1H NMR (DMSO-d6, 400 MHz) 3.46 (s, 2H), 4.60 (d, J=5.6 Hz, 1H), 5.25 (t, J=5.6 Hz, 1H), 6.98 (brs, 1H), 7.20 (d, J=8.0 Hz, 1H), 7.47 (s, 1H), 7.53 (brs, 1H), 7.56 (d, J=8.0 Hz, 1H), 7.77 (s, 1H), 13C NMR (DMSO-d6, 400 MHz) 30.8, 63.4, 109.4, 115.4, 120.0, 121.6, 127.0, 139.9, 143.4, 155.2, 171.7.
Name
(6-Acetoxymethyl-benzofuran-3-yl)-acetic acid ethyl ester
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[C:10]2[CH:11]=[CH:12][C:13]([CH2:15][O:16]C(=O)C)=[CH:14][C:9]=2[O:8][CH:7]=1)C.[NH3:21]>>[OH:16][CH2:15][C:13]1[CH:12]=[CH:11][C:10]2[C:6]([CH2:5][C:4]([NH2:21])=[O:3])=[CH:7][O:8][C:9]=2[CH:14]=1

Inputs

Step One
Name
(6-Acetoxymethyl-benzofuran-3-yl)-acetic acid ethyl ester
Quantity
0.8 g
Type
reactant
Smiles
C(C)OC(CC1=COC2=C1C=CC(=C2)COC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction flask was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to evaporate
WASH
Type
WASH
Details
the residue was washed with in hexane
CUSTOM
Type
CUSTOM
Details
precipitated

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC2=C(C(=CO2)CC(=O)N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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